molecular formula C11H13Cl2N3O2 B2843537 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide CAS No. 1103526-17-5

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide

Katalognummer B2843537
CAS-Nummer: 1103526-17-5
Molekulargewicht: 290.14
InChI-Schlüssel: TUTUGBIAFBDEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme that plays a vital role in the activation of B cells and the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

Wirkmechanismus

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide exerts its therapeutic effects by selectively inhibiting the activity of BTK. BTK is a crucial enzyme that plays a vital role in the activation of B cells and the production of antibodies. Inhibition of BTK leads to a reduction in the production of antibodies and a decrease in the activation of B cells. This, in turn, leads to a reduction in inflammation and autoimmune response.
Biochemical and physiological effects:
In addition to its therapeutic effects, 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has also been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the proliferation and survival of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide in lab experiments is its selectivity for BTK. This allows for the specific inhibition of BTK without affecting other kinases. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the use of BTK inhibitors in combination with other therapies for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BTK inhibition and its potential therapeutic applications.

Synthesemethoden

The synthesis of 2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide involves a multi-step process. The starting material is 5,6-dichloropyridin-3-amine, which is reacted with ethyl chloroformate to form the ethyl carbamate intermediate. This intermediate is then reacted with N,N-diisopropylethylamine and formic acid to form the formamide intermediate. Finally, the formamide intermediate is reacted with N-ethylpropanamide to yield the desired product.

Wissenschaftliche Forschungsanwendungen

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been shown to be effective in the treatment of certain types of cancer, including lymphoma and leukemia.

Eigenschaften

IUPAC Name

5,6-dichloro-N-[1-(ethylamino)-1-oxopropan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c1-3-14-10(17)6(2)16-11(18)7-4-8(12)9(13)15-5-7/h4-6H,3H2,1-2H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTUGBIAFBDEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NC(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.